[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate
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Overview
Description
[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate: is an organic compound that features a combination of aromatic and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate typically involves the reaction of 3,4-dimethoxyphenylacetic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic ring, potentially converting it to a dihydro derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the aromatic ring.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural features make it suitable for labeling and tracking in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile building block for drug design.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. The pathways involved may include signal transduction, metabolic regulation, and gene expression. The exact mechanism can vary based on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
[4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl] (furan-2-yl)methanone: This compound shares the dimethoxyphenyl group but differs in its overall structure and applications.
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid: Another compound with similar functional groups but different core structure and biological activities.
Uniqueness: The uniqueness of [2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate lies in its combination of aromatic and sulfonate groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring both chemical versatility and robustness.
Properties
Molecular Formula |
C17H20O6S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O6S/c1-12-4-7-14(8-5-12)24(19,20)23-11-15(18)13-6-9-16(21-2)17(10-13)22-3/h4-10,15,18H,11H2,1-3H3 |
InChI Key |
KRMDPFKZWGKXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
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